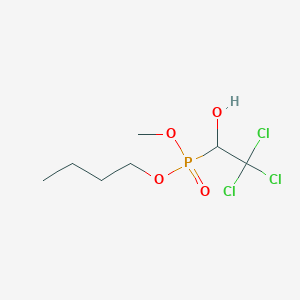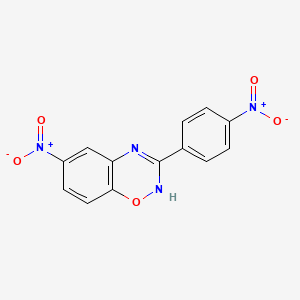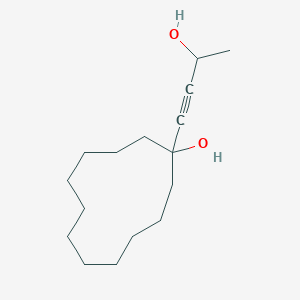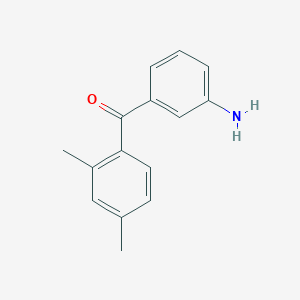
(3-Aminophenyl)(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminophenyl)(2,4-dimethylphenyl)methanone: is a chemical compound that belongs to the class of benzophenones It is characterized by the presence of an aminophenyl group and a dimethylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(2,4-dimethylphenyl)methanone typically involves the reaction of 3-aminophenyl and 2,4-dimethylphenyl groups with a methanone precursor. One common method involves the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Aminophenyl)(2,4-dimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Aminophenyl)(2,4-dimethylphenyl)methanone is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways, particularly those involving aromatic compounds and their derivatives .
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(2,4-dimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
- (3-Aminophenyl)(phenyl)methanone
- (4-Aminophenyl)(3,4-dimethylphenyl)methanone
- (2-Aminophenyl)(3,5-dimethylphenyl)methanone
Comparison: Compared to its analogs, (3-Aminophenyl)(2,4-dimethylphenyl)methanone exhibits unique properties due to the presence of the 2,4-dimethylphenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
62261-59-0 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(3-aminophenyl)-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H15NO/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3 |
InChI Key |
OIMURFMUTUWSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[(4-aminobutyl)amino]butanoic acid](/img/structure/B14558707.png)
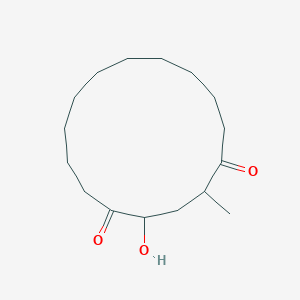
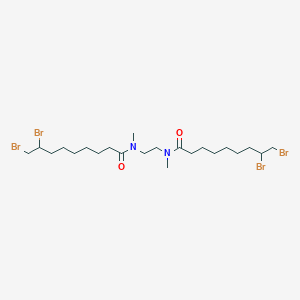
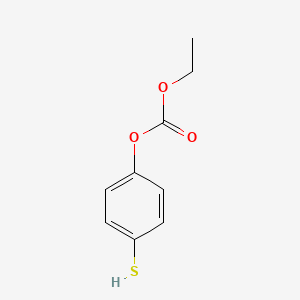
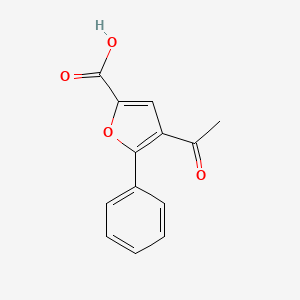
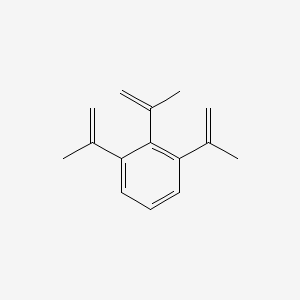
![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)
![1,1'-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine](/img/structure/B14558752.png)
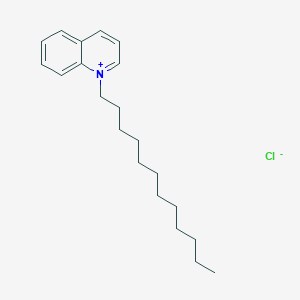
![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)
